molecular formula C13H12O2 B135503 (R)-Glycidyl 1-naphthyl ether CAS No. 56715-28-7

(R)-Glycidyl 1-naphthyl ether

Cat. No. B135503
Key on ui cas rn: 56715-28-7
M. Wt: 200.23 g/mol
InChI Key: QYYCPWLLBSSFBW-LLVKDONJSA-N
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Patent
US05135932

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCOC[C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)=[CH:9][CH:8]=1>ClCCl.CO>[C:10]1([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)[C:9]2[C:8](=[CH:17][CH:7]=[CH:8][CH:9]=2)[CH:7]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCC1=CC=C(OCC2CO2)C=C1
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05135932

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCOC[C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)=[CH:9][CH:8]=1>ClCCl.CO>[C:10]1([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)[C:9]2[C:8](=[CH:17][CH:7]=[CH:8][CH:9]=2)[CH:7]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCC1=CC=C(OCC2CO2)C=C1
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05135932

Procedure details

1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane Rf value: 0.78 (silica gel, dichloromethane/methanol=30:1).
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCCOC[C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)=[CH:9][CH:8]=1>ClCCl.CO>[C:10]1([O:11][CH2:12][CH:13]2[O:15][CH2:14]2)[C:9]2[C:8](=[CH:17][CH:7]=[CH:8][CH:9]=2)[CH:7]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
1-[4-(2-methoxyethoxy-methyl)phenoxy]-2,3-epoxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCC1=CC=C(OCC2CO2)C=C1
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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